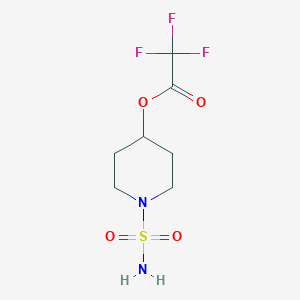
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate
Descripción general
Descripción
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate (or SulfamoylPiperidin-4-ylTrifluoroacetate, SPT) is a small molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of the piperidine group and can be used in a variety of biochemical and physiological studies. SPT has a number of advantages and limitations for laboratory experiments and is a valuable tool for researchers.
Aplicaciones Científicas De Investigación
Cyclisation Catalyst
Trifluoromethanesulfonic (triflic) acid acts as an effective catalyst for inducing cyclisation of homoallylic sulfonamides to give pyrrolidines, demonstrating preference for forming pyrrolidines or homopiperidines over piperidines, even when trapping a tertiary carbocation. This showcases the potential of triflic acid in facilitating the synthesis of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Sequential Oxidation/Cycloaddition Reactions
Trifluoroacetic acid (TFA)-mediated cascade oxidation/1,3-dipolar cycloaddition reaction of stabilized pyridinium salts with dimethyl sulfoxide (DMSO) has been developed, showcasing DMSO acting as a one-carbon source. This method provides an efficient and direct synthesis of various indolizine derivatives, indicating TFA's role in facilitating transition-metal-free reactions (Shu et al., 2019).
Sulfonate Protecting Group in Synthesis
A sulfonate protecting group resistant to nucleophilic attack yet readily removed with TFA has been reported. This approach improved the synthesis of a sulfonated near-IR fluorophore, with mild deprotection conditions allowing product isolation without requiring chromatography, highlighting TFA's utility in synthesis and purification processes (Pauff & Miller, 2013).
Environmental Analysis
An extraction and analytical method for the routine analysis of low ppt levels of TFA in environmental waters has been developed. This method allows the quantitative recovery of TFA from various water sources, demonstrating the significance of TFA as a stable atmospheric breakdown product and its implications for environmental monitoring (Wujcik et al., 1998).
CO2 Sorption and Conversion
A sulfone-functionalized metal-organic framework (MOF) has been synthesized, showing a higher CO2 uptake capacity. The introduction of TFA during synthesis resulted in defect-containing MOFs with exposed metal centers, enhancing CO2 uptake and demonstrating good catalytic activity and recyclability in the cycloaddition of CO2 and epoxide. This illustrates the synergistic promotion of CO2 sorption and conversion facilitated by the design and functionalization of MOFs with TFA (Jiang et al., 2015).
Propiedades
IUPAC Name |
(1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRRENNKCXIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



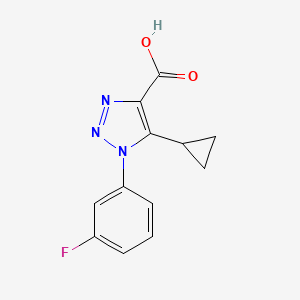
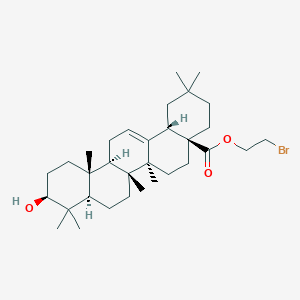

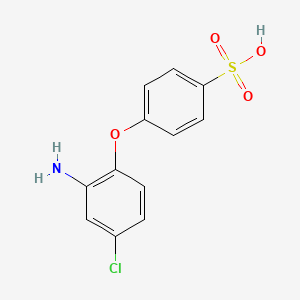
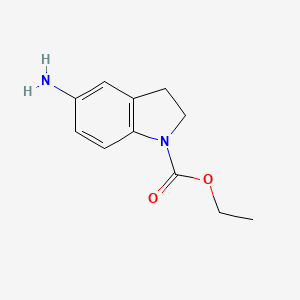

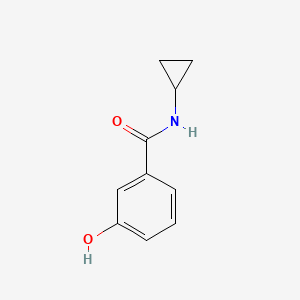
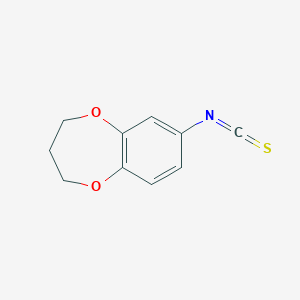
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile](/img/structure/B1517549.png)
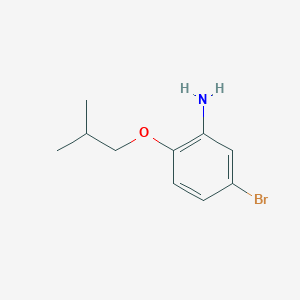
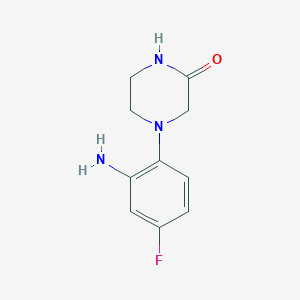
![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
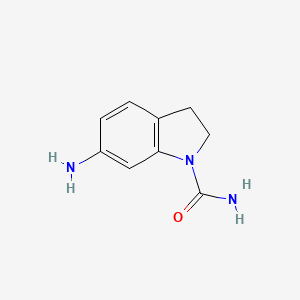
amine](/img/structure/B1517557.png)